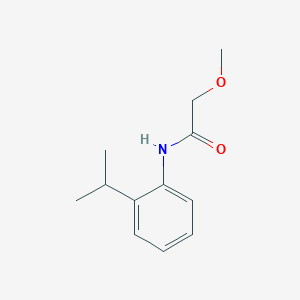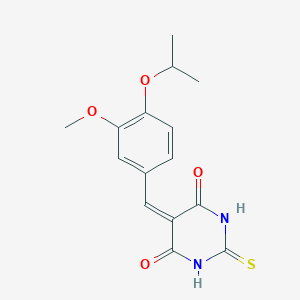
3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as FMQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and antitumor properties, this compound has been found to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in cells, as well as to increase the activity of antioxidant enzymes. This compound has also been found to have a protective effect on the liver and kidney, potentially making it useful in the treatment of liver and kidney diseases.
实验室实验的优点和局限性
3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. Additionally, this compound has a fluorescent property, making it useful for imaging studies. However, there are also some limitations to using this compound in lab experiments. It has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, this compound can be toxic to cells at high concentrations, which can limit its usefulness in some experiments.
未来方向
There are several future directions for research on 3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One area of interest is its potential use in photodynamic therapy for cancer treatment. Additionally, this compound could be studied for its potential use in the treatment of liver and kidney diseases. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways. Finally, the development of new synthetic methods for this compound could lead to improved yields and purity of the product.
合成方法
The synthesis of 3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalytic amount of acetic acid. The resulting product is then subjected to a cyclization reaction with paraformaldehyde to yield this compound. This method has been optimized to achieve a high yield and purity of the product.
科学研究应用
3-(4-fluorophenyl)-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting DNA damage and as a photosensitizer for photodynamic therapy.
属性
IUPAC Name |
3-(4-fluorophenyl)-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-13-4-2-3-5-14(13)17-15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCACOBNSQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2NC(=O)N1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5873775.png)




![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873829.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![8-acetyl-4-methyl-9-phenyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5873839.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)

![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)
